molecular formula C19H35NOS3 B6318821 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol CAS No. 1394136-26-5

4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol

Cat. No.: B6318821
CAS No.: 1394136-26-5
M. Wt: 389.7 g/mol
InChI Key: SAFBIHFUHZPVOZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is the polymerization process of various vinyl monomers . It acts as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent , which controls the polymerization process, leading to the formation of well-defined block copolymers .

Mode of Action

2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate interacts with its targets by acting as a chain transfer agent (CTA) in the RAFT polymerization process . It is used as an initiator in the organocatalytic ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane . This interaction leads to changes in the polymerization process, enabling the synthesis of well-defined block copolymers .

Biochemical Pathways

The compound affects the RAFT polymerization pathway . It enables the synthesis of well-defined block copolymers using a wide variety of functional vinyl monomers . The compound also plays a role in the ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane .

Result of Action

The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate results in the formation of well-defined block copolymers . These polymers have potential applications in various fields, including the creation of nanoparticles with hydrophilic polyphosphoesters on their surface as the stabilizing agent .

Action Environment

The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is influenced by environmental factors such as temperature and solvent conditions. For instance, the RAFT polymerization process typically occurs at room temperature. The choice of solvent can also impact the polymerization process and the properties of the resulting polymers .

Comparison with Similar Compounds

Similar compounds to 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol include:

The uniqueness of this compound lies in its hydroxyl functionality, which allows for further chemical modifications and applications in various fields .

Properties

IUPAC Name

2-dodecylsulfanylcarbothioylsulfanyl-5-hydroxy-2-methylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NOS3/c1-3-4-5-6-7-8-9-10-11-12-16-23-18(22)24-19(2,17-20)14-13-15-21/h21H,3-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFBIHFUHZPVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(CCCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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